molecular formula C8H6Cl2O4S B1429990 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid CAS No. 1423028-58-3

5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid

Cat. No.: B1429990
CAS No.: 1423028-58-3
M. Wt: 269.1 g/mol
InChI Key: GMDYJDXVZIMUFO-UHFFFAOYSA-N
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Description

5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid is an organic compound with the molecular formula C8H6Cl2O4S It is a derivative of benzoic acid, characterized by the presence of both chloro and chlorosulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid typically involves the chlorination of 2-methylbenzoic acid followed by sulfonylation. One common method includes the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group. The chlorosulfonyl group can be introduced using chlorosulfonic acid (HSO3Cl) under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of activated iron as a catalyst in the chlorination step has been reported to enhance the efficiency of the reaction . The sulfonylation step is typically carried out in a solvent such as dichloromethane (CH2Cl2) to control the reaction temperature and improve product isolation.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted by nucleophiles such as amines or alcohols.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., ethanol, dichloromethane), mild heating.

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether), low temperatures.

    Oxidation: Oxidizing agents (e.g., KMnO4), acidic or basic conditions, elevated temperatures.

Major Products Formed

    Substitution: Formation of sulfonamides or esters.

    Reduction: Formation of sulfonamides.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to form covalent bonds with various substrates. This reactivity is exploited in the synthesis of sulfonamides and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity patterns. The presence of both chloro and chlorosulfonyl groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5-chloro-3-chlorosulfonyl-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O4S/c1-4-6(8(11)12)2-5(9)3-7(4)15(10,13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDYJDXVZIMUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1S(=O)(=O)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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